molecular formula C8H10FNO B14033385 2-(2-Aminoethyl)-3-fluorophenol

2-(2-Aminoethyl)-3-fluorophenol

Cat. No.: B14033385
M. Wt: 155.17 g/mol
InChI Key: QAPWRWOGTHCMPO-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3-fluorophenol is an organic compound that features both an amino group and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorophenol with 2-chloroethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-(2-Aminoethyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenol moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-3-fluorophenol is unique due to the presence of both an aminoethyl group and a fluorophenol moiety

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(2-aminoethyl)-3-fluorophenol

InChI

InChI=1S/C8H10FNO/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3,11H,4-5,10H2

InChI Key

QAPWRWOGTHCMPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCN)O

Origin of Product

United States

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